molecular formula C7H5BrFNO2 B13711474 (2-Bromo-6-fluoropyridin-4-YL)acetic acid

(2-Bromo-6-fluoropyridin-4-YL)acetic acid

Katalognummer: B13711474
Molekulargewicht: 234.02 g/mol
InChI-Schlüssel: LKQXBZZYVACTGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Bromo-6-fluoropyridin-4-YL)acetic acid: is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, along with an acetic acid moiety. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-fluoropyridin-4-YL)acetic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of pyridine derivatives. For example, 3-bromo-2-nitropyridine can be reacted with tetrabutylammonium fluoride in dimethylformamide at room temperature to yield 2-fluoro-3-bromopyridine . This intermediate can then be further functionalized to introduce the acetic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized and scalable versions of the laboratory synthesis methods. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and reaction conditions is tailored to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions: (2-Bromo-6-fluoropyridin-4-YL)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridine derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (2-Bromo-6-fluoropyridin-4-YL)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new chemical entities .

Biology: The compound’s ability to undergo various chemical transformations makes it useful in the synthesis of biologically active molecules. It can be used to create derivatives with potential therapeutic applications .

Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to drug candidates. Its structural features allow for the design of molecules with improved pharmacokinetic and pharmacodynamic properties .

Industry: Industrially, the compound is used in the production of agrochemicals and pharmaceuticals. Its reactivity and versatility make it a valuable component in the synthesis of active ingredients for various applications .

Wirkmechanismus

The mechanism of action of (2-Bromo-6-fluoropyridin-4-YL)acetic acid depends on its specific applicationFor example, the bromine and fluorine atoms can participate in halogen bonding interactions, while the acetic acid moiety can form hydrogen bonds with biological molecules .

Molecular Targets and Pathways: The molecular targets and pathways involved vary based on the specific derivative and its intended use. In medicinal chemistry, the compound may target enzymes or receptors involved in disease pathways, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C7H5BrFNO2

Molekulargewicht

234.02 g/mol

IUPAC-Name

2-(2-bromo-6-fluoropyridin-4-yl)acetic acid

InChI

InChI=1S/C7H5BrFNO2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H,11,12)

InChI-Schlüssel

LKQXBZZYVACTGP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(N=C1F)Br)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.